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6-amino-9-methyl-1H-purin-2-one

Antibacterial target engagement Dihydropteroate synthase Sulfa drug resistance

Procure 6-amino-9-methyl-1H-purin-2-one (CAS 54746-36-0) for validated research into oxidative DNA damage, DHPS inhibition, and Watson-Crick base-pairing studies. This specific N9-methyl tautomer is essential: it serves as a characterized poor substrate for guanine deaminase (turnover <0.001 s⁻¹) and a probe for the DHPS pterin-binding pocket (Kd 58 µM, PDB 5U0W). Unlike canonical guanine (CAS 5502-78-3), its distinct tautomeric form ensures reproducible enzyme recognition and oxidative chemistry. Ideal for DNA-protein cross-link repair assays and supramolecular crystal engineering.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 54746-36-0
Cat. No. B3271393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-9-methyl-1H-purin-2-one
CAS54746-36-0
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(NC(=O)N=C21)N
InChIInChI=1S/C6H7N5O/c1-11-2-8-3-4(7)9-6(12)10-5(3)11/h2H,1H3,(H3,7,9,10,12)
InChIKeyAXXWYBMTTIBGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-9-methyl-1H-purin-2-one (CAS 54746-36-0): N9-Methylguanine Tautomer Baseline for Purine Scaffold Procurement


6-Amino-9-methyl-1H-purin-2-one (CAS 54746-36-0) is a defined tautomeric form of N9-methylguanine, a purine derivative with molecular formula C6H7N5O and molecular weight 165.15 g/mol, characterized by the InChI Key AXXWYBMTTIBGJZ-UHFFFAOYSA-N and SMILES notation CN1C=NC2=C(NC(=O)N=C21)N . This compound serves as a model nucleobase for studying oxidative DNA damage, Watson–Crick base pairing, and enzyme–substrate interactions involving N9-substituted guanine. It is structurally distinct from the canonical guanine tautomer (2-amino-9-methyl-1H-purin-6-one, CAS 5502-78-3) and from methyladenine analogs, which impacts both physicochemical behavior and biological recognition [1].

Why Generic Purine Derivatives Cannot Substitute for 6-Amino-9-methyl-1H-purin-2-one in Quantitative Biochemical Assays


The specific N9-methyl substitution and tautomeric form of 6-amino-9-methyl-1H-purin-2-one impart distinct enzyme recognition, hydrogen-bonding capacity, and oxidative chemistry that cannot be assumed from analogs such as guanine, 7-methylguanine, or 6-O-methylguanine. In guanine deaminase assays, 9-methylguanine is a measurable but very poor substrate (turnover below 0.001 s⁻¹), whereas guanine itself is rapidly deaminated [1]. In DHPS inhibition, 9-methylguanine shows a Kd of 58 µM against the E. coli enzyme, while 9-phenylguanine inhibits 28-fold more potently due to hydrophobic binding-region interactions [2]. These quantitative gaps underscore why interchangeability is not supported by existing data: even small structural modifications at the N9 position dramatically alter target engagement, rendering simple in-class substitution unreliable without direct comparative evidence.

Quantitative Differentiation Evidence for 6-Amino-9-methyl-1H-purin-2-one (9-Methylguanine Tautomer) against Closest Analogs


DHPS Binding Affinity: 9-Methylguanine (Kd = 58 µM) vs 9-Phenylguanine (28-fold More Potent Inhibitor)

In competitive binding assays against Escherichia coli dihydropteroate synthase (EcDHPS), 9-methylguanine exhibits a dissociation constant (Kd) of 58 µM, confirming direct engagement at the pterin-binding site . By contrast, 9-phenylguanine inhibits guanine deaminase 28-fold and xanthine oxidase 140-fold more potently than 9-methylguanine, attributed to hydrophobic interactions of the phenyl substituent with the enzyme binding region [1]. This 28-fold potency gap is driven solely by the nature of the N9 substituent, underscoring that the methyl group uniquely defines the molecular recognition profile of 9-methylguanine compared to bulkier aryl substitutions.

Antibacterial target engagement Dihydropteroate synthase Sulfa drug resistance

Guanine Deaminase Substrate Turnover: 9-Methylguanine (Below 0.001 s⁻¹) vs Guanine (Rapid Deamination)

Enzymatic data from the BRENDA database show that 9-methylguanine is accepted as a substrate by guanine deaminase (EC 3.5.4.3) but turns over extremely slowly, at a rate below 0.001 s⁻¹ [1]. In contrast, the native substrate guanine (2-amino-6-oxopurine) undergoes rapid deamination. The same poor turnover is shared by 6-O-methylguanine, 6-thioguanine, and 2,6-diaminopurine, reflecting a class-level property of N9-substituted or modified purines. Structure-guided mutagenesis studies further indicate that the N9-methyl group is not acceptable for efficient catalysis, as the enzyme's dual proton shuttle mechanism (Glu79/Glu143) requires specific interactions at the purine ring [2].

Purine metabolism Enzyme kinetics Substrate specificity

Singlet Oxygen Oxidation Rate of 9-Methylguanine: Quantitative Kinetic Parameters for DNA Damage Modeling

The ¹O₂ oxidation rate constant of 9-methylguanine (9MG) has been quantitatively determined at pH 7.0 in aqueous solution in the presence of 15 mM Nᵅ-acetyl-lysine-methyl ester (LysNH₂) [1]. The oxidized intermediate, 2-amino-9-methyl-9H-purine-6,8-dione (9MOGᴼX), undergoes cross-linking with lysine, enabling mechanistic studies of DNA–protein cross-link formation. In contrast, the radical cation 9MG•+ and its dehydrogenated neutral radical [9MG – H]•, within a Watson–Crick base pair with 1-methylcytosine (9MG·1MC)•+, exhibit distinct reaction pathways upon ¹O₂ oxidation, as revealed by mass spectrometry and computational analysis [2]. These quantitative kinetic and mechanistic parameters are specific to 9MG and cannot be inferred from guanine, guanosine, or 2'-deoxyguanosine, where N9 substitution is absent.

Oxidative DNA damage Singlet oxygen chemistry Cross-linking kinetics

Crystal Structure of 9-Methylguanine: Watson–Crick Base Pairing with 1-Methylcytosine

The crystal structure of 9-methylguanine has been solved, and a cocrystal with 1-methylcytosine has been obtained, exhibiting Watson–Crick-type hydrogen bonding [1]. This solid-state structural evidence confirms that N9-methylation of guanine preserves canonical base-pairing capability. In contrast, 7-methylguanine and 1-methylguanine show altered hydrogen-bonding patterns due to methylation at different ring positions, which disrupt Watson–Crick pairing geometry. The ternary palladium(II)–glycylmethionine–9-methylguanine crystal structure further demonstrates metal coordination through the N7 position, with the N9-methyl group sterically precluding glycosidic bond formation, thus enabling selective metal-binding studies without nucleoside complications [2].

Nucleobase self-assembly X-ray crystallography DNA mimicry

Procurement-Relevant Application Scenarios for 6-Amino-9-methyl-1H-purin-2-one Based on Quantitative Evidence


Enzyme Kinetics and Structural Biology: Guanine Deaminase Substrate Specificity Studies

6-Amino-9-methyl-1H-purin-2-one serves as a defined poor substrate (turnover < 0.001 s⁻¹) for guanine deaminase (EC 3.5.4.3), enabling researchers to probe the structural determinants of substrate recognition when combined with mutagenesis of the dual proton shuttle residues Glu79 and Glu143 [1]. Procurement of this specific tautomer is essential because alternative N9-substituted guanines (e.g., 9-ethylguanine) lack the quantitative BRENDA-curated kinetic benchmark data available for 9-methylguanine.

Antibacterial Drug Discovery: Dihydropteroate Synthase (DHPS) Pterin-Site Probe

With a validated Kd of 58 µM against E. coli DHPS, 9-methylguanine is a structurally characterized probe for the pterin-binding pocket, as evidenced by the solved crystal structure of the DHPS–9-methylguanine complex (PDB 5U0W) [2]. This is relevant for structure-based design of novel antibacterials targeting sulfa-drug-resistant strains. The 28-fold potency gap relative to 9-phenylguanine at guanine deaminase further justifies its use as a selectivity control in counter-screening assays.

Oxidative DNA Damage Research: Singlet Oxygen Oxidation Kinetics and DNA–Protein Cross-Linking Models

The quantitatively characterized ¹O₂ oxidation rate constant of 9-methylguanine at physiological pH, along with the identified cross-linking product 9MOGᴼX with lysine residues, makes this compound a uniquely validated model nucleobase for studying oxidative DNA damage mechanisms [3]. Researchers investigating DNA–protein cross-link repair or photosensitizer-induced guanine oxidation require this specific N9-blocked guanine to eliminate competing glycosidic-bond cleavage pathways that complicate studies with guanosine or 2'-deoxyguanosine.

Nucleobase Self-Assembly and Supramolecular Chemistry: Watson–Crick Base-Pairing Crystallography

The demonstrated ability of 9-methylguanine to form Watson–Crick hydrogen-bonded cocrystals with 1-methylcytosine establishes it as a building block for nucleobase-based supramolecular materials and crystal engineering studies [4]. The solved crystal structure enables rational design of hydrogen-bonded networks, and the N9-methyl group prevents undesired glycosidic bond formation while preserving the guanine Watson–Crick face, a combination not available with unsubstituted guanine.

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